Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-((cyclobutylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process involves the use of organic bases to mediate the reaction, resulting in high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of photochemistry for [2 + 2] cycloaddition reactions is one such method that allows for the efficient production of bicyclic structures .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The conditions for these reactions are typically mild and operationally simple, ensuring high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound.
Scientific Research Applications
Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including antibacterial activity.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to block FabF and FabH enzymes, exhibiting broad-spectrum antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Methyl 4-(Cbz-amino)bicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 4-((cyclobutylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of a cyclobutylmethyl group
Properties
Molecular Formula |
C15H26ClNO2 |
---|---|
Molecular Weight |
287.82 g/mol |
IUPAC Name |
methyl 4-(cyclobutylmethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-18-13(17)14-5-8-15(9-6-14,10-7-14)16-11-12-3-2-4-12;/h12,16H,2-11H2,1H3;1H |
InChI Key |
VEYFUXDNABMORK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)NCC3CCC3.Cl |
Origin of Product |
United States |
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